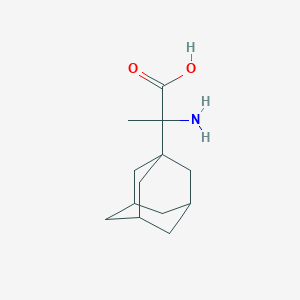![molecular formula C24H34O4 B099272 [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate CAS No. 18326-15-3](/img/structure/B99272.png)
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate, also known as cortisone acetate, is a synthetic corticosteroid that is widely used in scientific research. Corticosteroids are known for their anti-inflammatory and immunosuppressive effects, making them useful in treating a variety of medical conditions. Cortisone acetate is one of the most commonly used corticosteroids in research due to its potency and availability.
作用機序
Cortisone acetate exerts its effects by binding to glucocorticoid receptors, which are present in almost every cell in the body. Once bound to the receptor, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate modulates gene expression, leading to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and immune response.
Biochemical and Physiological Effects
Cortisone acetate has a wide range of biochemical and physiological effects. It can increase blood glucose levels by promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues. It can also increase blood pressure by promoting sodium and water retention. Cortisone acetate can also suppress the immune system by inhibiting the production of cytokines and decreasing the number of circulating lymphocytes.
実験室実験の利点と制限
Cortisone acetate is a potent and widely available corticosteroid that is useful in a variety of research applications. It is relatively inexpensive and can be easily synthesized in the laboratory. However, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate has a short half-life and must be administered frequently to maintain therapeutic levels. Additionally, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate can have off-target effects, making it important to carefully control for these effects in experiments.
将来の方向性
There are many potential future directions for research involving [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate. One area of interest is the development of more selective glucocorticoid receptor agonists that could provide the anti-inflammatory and immunosuppressive effects of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate without the off-target effects. Another area of interest is the use of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is potential for the development of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate analogs with improved pharmacokinetic properties.
合成法
Cortisone acetate can be synthesized through a multistep process starting from cholesterol. The first step involves oxidation of cholesterol to yield 20α-hydroxycholesterol, which is then converted to pregnenolone. Pregnenolone is then transformed into 17α-hydroxypregnenolone, which is subsequently converted to 11-deoxycortisol. The final step involves acetylation of 11-deoxycortisol to yield [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate.
科学的研究の応用
Cortisone acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive effects. It is commonly used to study the mechanisms underlying inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Cortisone acetate is also used in cancer research to study its effects on tumor growth and metastasis.
特性
CAS番号 |
18326-15-3 |
|---|---|
製品名 |
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate |
分子式 |
C24H34O4 |
分子量 |
386.5 g/mol |
IUPAC名 |
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14(2)18-12-17-8-9-21-23(5,6)22(28-16(4)26)10-11-24(21,7)19(17)13-20(18)27-15(3)25/h12-14,21-22H,8-11H2,1-7H3/t21-,22-,24+/m0/s1 |
InChIキー |
XYENZOVSZXGWNP-WPFOTENUSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C |
同義語 |
Abieta-8,11,13-triene-3β,12-diol diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)










